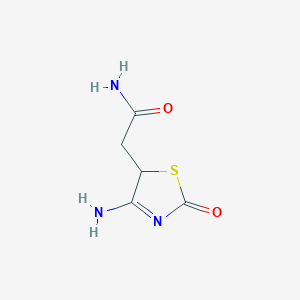

![molecular formula C16H15N3O3S B2816112 2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide CAS No. 140617-14-7](/img/structure/B2816112.png)

2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide

カタログ番号 B2816112

CAS番号:

140617-14-7

分子量: 329.37

InChIキー: QFHUHWUWQLKPES-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

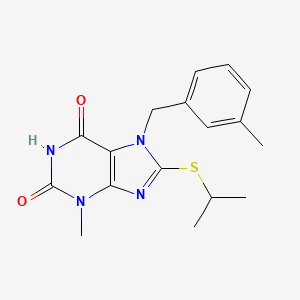

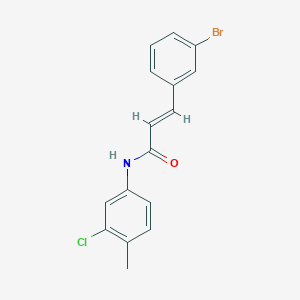

“2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide” is a chemical compound with the molecular formula C22H19N3O3S . It has an average mass of 405.470 Da and a monoisotopic mass of 405.114716 Da .

Synthesis Analysis

While specific synthesis methods for “2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide” were not found, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their structures were determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single crystal X-ray diffraction . The structural data reveal that the ligands in the cis-conformation attach to the platinum center and the complex has a slightly distorted square-planar geometry .Chemical Reactions Analysis

While specific chemical reactions involving “2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide” were not found, similar benzamide compounds have shown antioxidant activity, free radical scavenging, and metal chelating activity .科学的研究の応用

- Glibenclamide is primarily used as an oral hypoglycemic agent for managing type 2 diabetes. It stimulates insulin release from pancreatic beta cells by blocking ATP-sensitive potassium channels, leading to increased insulin secretion. Its role in glycemic control has been well-established .

- Researchers have explored the cardiovascular effects of glibenclamide . It may protect against ischemic injury by modulating potassium channels and reducing infarct size. Additionally, it has vasodilatory properties and may impact blood pressure regulation .

- Studies suggest that glibenclamide has neuroprotective effects. It may reduce neuronal damage after stroke or traumatic brain injury by inhibiting inflammation and oxidative stress pathways .

- Glibenclamide has shown promise in cancer research. It inhibits tumor growth by affecting ion channels and promoting apoptosis. Researchers are investigating its potential as an adjunct therapy for certain cancers .

- Scientists have explored using glibenclamide in drug delivery systems. Its ability to target ATP-sensitive potassium channels makes it a candidate for targeted drug delivery to specific tissues or cells .

- Glibenclamide interacts with various ion channels, including sulfonylurea receptors (SURs) and transient receptor potential (TRP) channels. Researchers study its effects on channel function and modulation .

Antidiabetic Agent

Cardiovascular Research

Neuroprotection and Stroke

Cancer Research

Drug Delivery Systems

Ion Channel Research

特性

IUPAC Name |

2-[(4-methoxybenzoyl)carbamothioylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-22-11-8-6-10(7-9-11)15(21)19-16(23)18-13-5-3-2-4-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHUHWUWQLKPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide | |

Synthesis routes and methods

Procedure details

To a stirred mixture of 7.5 g of 2-aminobenzamide and 150 ml of ether was added dropwise, a mixture of 1.0 g of 4-methoxybenzoyl isothiocyanate in ether over 15 minutes. After stirring overnight, the solid was collected, giving 14.2 g of the desired product as grey crystals, mp 193°-196° C.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-[2-(1-Propan-2-ylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2816041.png)

![4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2816045.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2816049.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2816050.png)